Praliciguat Exhibits Extended Half-Life Versus Riociguat, Enabling Once-Daily Dosing
Praliciguat demonstrates a significantly longer effective half-life compared to the first-in-class sGC stimulator riociguat. In healthy human subjects, praliciguat's effective half-life ranges from 24 to 37 hours [1]. In contrast, riociguat has a half-life of approximately 7 hours in healthy individuals and 12 hours in patients [2]. This extended half-life supports once-daily dosing for praliciguat, whereas riociguat requires three-times-daily administration due to its shorter duration of action [3].
| Evidence Dimension | Human plasma half-life |
|---|---|
| Target Compound Data | 24-37 hours |
| Comparator Or Baseline | Riociguat: 7 hours (healthy), 12 hours (patients) |
| Quantified Difference | Praliciguat half-life is approximately 2-5 times longer than riociguat |
| Conditions | Healthy human subjects (Phase 1 multiple ascending dose study for praliciguat); healthy subjects and patients with pulmonary hypertension for riociguat |
Why This Matters
The extended half-life directly impacts dosing frequency and potential patient compliance in clinical studies, making praliciguat a distinct entity for long-term in vivo protocols.
- [1] Hanrahan JP, et al. A Randomized, Placebo-Controlled, Multiple-Ascending-Dose Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Soluble Guanylate Cyclase Stimulator Praliciguat in Healthy Subjects. Clin Pharmacol Drug Dev. 2019;8(5):564-575. View Source
- [2] Saleh S, et al. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat. Clin Pharmacokinet. 2018;57:647-661. View Source
- [3] Drugs.com. Riociguat Dosage. (Derived from FDA labeling). View Source
